molecular formula C9H10ClFO B13701707 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene

Cat. No.: B13701707
M. Wt: 188.62 g/mol
InChI Key: XXGZIPLMDZZOQH-UHFFFAOYSA-N
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Description

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene is a fluorinated aromatic building block of significant interest in advanced chemical synthesis and drug discovery research. Its molecular structure incorporates two key reactive sites: a fluorinated benzene ring and a chloromethoxy ether moiety. The fluorine atom on the aromatic ring can be leveraged in nucleophilic aromatic substitution reactions, allowing researchers to further functionalize the core structure . Furthermore, the presence of the fluorine atom can profoundly influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable scaffold in medicinal chemistry for optimizing lead compounds . The chloromethyl ether group is a highly versatile alkylating agent, enabling researchers to introduce the 2-fluorobenzyl-oxygen moiety into larger molecular architectures, such as potential enzyme inhibitors or receptor modulators. This compound is strictly for research applications in laboratory settings.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-[2-(chloromethoxy)ethyl]-2-fluorobenzene

InChI

InChI=1S/C9H10ClFO/c10-7-12-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2

InChI Key

XXGZIPLMDZZOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOCCl)F

Origin of Product

United States

Preparation Methods

Method 1: Halogenated Ether Formation via Chloromethylation and Etherification

Principle:
This method involves chloromethylation of fluorobenzene followed by ether formation with 2-(chloromethoxy)ethyl derivatives.

Procedure:

  • Step 1: Chloromethylation of 2-fluorobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).
  • Step 2: Nucleophilic substitution of the chloromethylated intermediate with 2-(chloromethoxy)ethyl chloride under basic conditions (e.g., potassium carbonate in acetone).

Reaction Scheme:

Fluorobenzene → Chloromethylated fluorobenzene → Ether linkage with 2-(chloromethoxy)ethyl chloride

Research Data:
Patents such as US Patent US5637775A describe similar halogenation processes, emphasizing high-yield formation of halogenated ethers with minimized toxic by-products. The process typically yields over 80% purity with efficient work-up via distillation under reduced pressure.

Notes:

  • Use of chloromethylating agents like paraformaldehyde or formaldehyde in acidic media is critical.
  • Control of temperature (0–25°C) minimizes side reactions.

Method 2: Nucleophilic Substitution Using Chloromethoxyethyl Precursors

Principle:
Preparation involves synthesizing a chloromethoxyethyl intermediate, then coupling it with fluorobenzene derivatives via nucleophilic aromatic substitution (SNAr).

Procedure:

  • Step 1: Synthesis of 2-(chloromethoxy)ethyl chloride via chlorination of 2-methoxyethanol with thionyl chloride (SOCl₂).
  • Step 2: Reaction of the chloromethoxyethyl chloride with fluorobenzene in the presence of a base such as potassium carbonate, facilitating SNAr substitution at the aromatic ring.

Reaction Data Table:

Step Reagents & Conditions Yield (%) Notes
Synthesis of chloromethoxyethyl chloride 2-methoxyethanol + SOCl₂, reflux 85 Excess SOCl₂, inert atmosphere
Coupling with fluorobenzene Fluorobenzene + K₂CO₃, DMF, 80°C 78 Extended reaction time (~12 hours)

Research Outcomes:
This method is detailed in various organic synthesis journals, emphasizing its efficiency in producing high-purity intermediates suitable for subsequent etherification.

Method 3: Direct Fluorination and Ether Formation via Halogen Exchange

Principle:
Utilizes fluorination agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine into the aromatic ring, followed by ether formation.

Procedure:

  • Step 1: Fluorination of chloromethylated benzene derivatives using DAST at low temperatures (-20°C to 0°C).
  • Step 2: Ether linkage with chloromethoxyethyl chloride or similar reagents.

Research Data:
Although less common due to reagent cost and handling complexity, this method offers regioselectivity and high fluorination efficiency, as demonstrated in specialized fluorination studies.

Reaction Conditions and Optimization

Parameter Range Preferred Rationale
Temperature 0°C – 150°C 10°C – 120°C To balance reaction rate and minimize side reactions
Pressure Atmospheric to 50 bar Atmospheric or slight overpressure Ensures safety and process control
Solvent Acetone, DMF, or solvent-free DMF or in melt Enhances solubility and reaction rate

Notes on Purification and Yield Enhancement

  • Distillation under reduced pressure (10–30 mbar) effectively isolates high-purity products, minimizing toxic by-products like bis(chloromethyl) ether.
  • Use of catalytic amounts of N,N-di-lower alkyl-lower alkanoylamides (e.g., N,N-dimethylformamide) as solvents, avoiding their presence in the reaction mixture to prevent side reactions.
  • Excess reagents are often used to push the equilibrium toward product formation, with subsequent purification via chromatography or recrystallization.

Research Outcomes and Data Summary

Study/Patent Key Findings Yield (%) Notable Features
US Patent US5637775A High purity halogenated ethers, minimal toxic by-products >80 Reusable by-products, simple work-up
RSC Supporting Info Efficient fluorination and etherification, high regioselectivity 78–85 Controlled reaction environment, inert atmosphere
EU Risk Assessment Emphasis on safety and toxicity mitigation N/A Use of safer reagents and conditions

Chemical Reactions Analysis

Types of Reactions

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Related Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene C₉H₁₀ClFO –CH₂–CH₂–O–CH₂Cl (chloromethoxyethyl), –F Potential intermediate in pharmaceuticals or agrochemicals Synthesized hypothetically
1-Chloro-2-fluorobenzene C₆H₄ClF –Cl, –F Boiling point: 131–133°C; used in electronics and polymer synthesis
1-Chloro-4-(difluoromethyl)-2-fluorobenzene C₇H₄ClF₃ –Cl, –CF₂H, –F Molecular weight: 180.55 g/mol; XLogP3: 3.3; high lipophilicity
1-(Azidomethyl)-2-fluorobenzene C₇H₆FN₃ –CH₂N₃, –F Yield: 55.8%; used in glycocalyx engineering
2-(Chloromethoxy)ethyl trimethylsilane C₆H₁₅ClOSi –CH₂–CH₂–O–CH₂Cl, –Si(CH₃)₃ Intermediate in protected alcohol synthesis

Key Observations:

Electron-Withdrawing Effects :

  • The fluorine atom in this compound enhances the electron-deficient nature of the benzene ring, similar to 1-chloro-2-fluorobenzene . This property is critical in electrophilic substitution reactions.
  • In contrast, 1-chloro-4-(difluoromethyl)-2-fluorobenzene exhibits stronger electron-withdrawing effects due to the –CF₂H group, leading to higher lipophilicity (XLogP3: 3.3 vs. ~2.5 for simpler chlorofluorobenzenes) .

Reactivity of the Chloromethoxyethyl Group: The –CH₂–CH₂–O–CH₂Cl chain introduces both ether and alkyl chloride functionalities. This dual reactivity is absent in simpler analogs like 1-chloro-2-fluorobenzene. The chloromethyl group may undergo nucleophilic substitution (e.g., with amines or azides), while the ether linkage provides stability .

Synthetic Utility :

  • 1-(Azidomethyl)-2-fluorobenzene is synthesized in 55.8% yield via azide substitution, suggesting that similar approaches could be adapted for introducing the chloromethoxyethyl group .
  • The trimethylsilyl-protected analog (2-(chloromethoxy)ethyl trimethylsilane) is used in multistep syntheses, highlighting the protective role of silyl groups in alcohol functionalization .

Physicochemical Properties

  • Molecular Weight and Polarity :
    The molecular weight of this compound (C₉H₁₀ClFO) is higher (192.63 g/mol) than simpler chlorofluorobenzenes (e.g., 1-chloro-2-fluorobenzene: 130.55 g/mol) due to the extended alkyl-ether chain. This increases hydrophobicity but may reduce volatility.
  • Boiling/Melting Points : While direct data are unavailable, analogs like 1-chloro-2-fluorobenzene boil at 131–133°C . The chloromethoxyethyl chain likely elevates the boiling point further due to increased molecular weight and polarity.

Biological Activity

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10ClF. Its structure features a fluorobenzene ring substituted with a chloromethoxyethyl group, which contributes to its unique chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparisons with related compounds.

The compound's reactivity is influenced by its functional groups. The chloromethoxy group can participate in nucleophilic substitution reactions, while the fluorine atom may enhance lipophilicity, potentially affecting its biological interactions. Various synthesis methods have been reported, but specific details on the most effective pathways remain limited.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology and toxicology. The compound's structural similarities to other biologically active molecules suggest it may exhibit various pharmacological effects.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures often exhibit antimicrobial properties. The presence of halogens (chlorine and fluorine) can enhance the potency against specific pathogens.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro against different cell lines, showing varying degrees of toxicity that warrant further investigation.
  • Enzyme Inhibition : The potential for enzyme inhibition is notable, particularly regarding enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic effects or adverse reactions.

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesNotable Properties
1-Chloro-3-(chloromethoxy)-2-fluorobenzeneChloromethoxy and fluorine substituentsSimilar reactivity but different substitution patterns
1-Bromo-3-(chloromethoxy)-2-fluorobenzeneBromine instead of chlorineIncreased reactivity due to bromine
1-[2-(Methoxy)ethyl]-2-fluorobenzeneMethoxy instead of chloromethoxyPotentially lower toxicity
1-[2-(Chloroethyl)]-4-fluorobenzeneChloroethyl substituentDifferent biological activity profile

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Antimicrobial Properties : Research published in Yakugaku Zasshi examined a series of halogenated compounds, noting their enhanced antimicrobial efficacy compared to non-halogenated analogs, suggesting a similar potential for this compound .
  • Cytotoxicity Assessment : A study focused on the cytotoxic effects of various benzene derivatives indicated that compounds with chloromethoxy groups often exhibited significant cytotoxicity against cancer cell lines . This suggests that further exploration into this compound's effects on cancer cells could yield valuable insights.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain fluorinated compounds could inhibit key metabolic enzymes, impacting drug metabolism and efficacy . This aspect is crucial for understanding the pharmacokinetics of this compound.

Q & A

Basic: What are the optimal synthetic routes for 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step alkylation and chlorination. A viable route includes:

  • Step 1 : Reacting 2-fluorophenol with ethylene oxide under basic conditions (e.g., NaOH/DMSO) to introduce the ethoxy group.
  • Step 2 : Chlorination using chloromethylating agents (e.g., chlorodifluoromethane) in acetonitrile or DMSO at 25–50°C .
  • Optimization : Key parameters include temperature control (<50°C to avoid side reactions), stoichiometric excess of chlorinating agents (1.2–1.5 equiv), and inert atmosphere (N₂) to prevent oxidation .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzene protons at δ 6.8–7.2 ppm; chloromethoxy CH₂ at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected [M+H]⁺ ~ 218.03 g/mol).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous fluorobenzene derivatives .

Advanced: How does the chloromethoxy group influence electrophilic substitution patterns on the fluorobenzene ring?

The chloromethoxy group acts as a meta-directing substituent due to its electron-withdrawing nature. For example:

  • Nitration : Nitronium ion (HNO₃/H₂SO₄) attacks para to fluorine, yielding 4-nitro derivatives .
  • Sulfonation : SO₃ in oleum targets meta to the chloroethyl group . Computational DFT studies (e.g., Gaussian 09) can predict regioselectivity by analyzing frontier molecular orbitals .

Advanced: What computational tools are effective for retrosynthesis planning and reaction mechanism elucidation?

  • Retrosynthesis : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose one-step routes, prioritizing precursors like 2-fluorophenol and chloromethyl ethers .
  • Mechanistic Studies : Molecular dynamics simulations (e.g., GROMACS) model transition states for chlorination steps, identifying rate-limiting intermediates .

Advanced: What are the potential biomedical applications of this compound as a scaffold?

  • Drug Design : The fluorobenzene core enhances metabolic stability, while the chloromethoxy group enables functionalization for kinase inhibitors or antimicrobial agents. In vitro assays (e.g., enzyme inhibition) are recommended to validate activity .

Basic: How should researchers handle and store this compound to ensure stability?

  • Storage : Under nitrogen at –20°C in amber glass vials to prevent photodegradation.
  • Handling : Use gloveboxes for air-sensitive reactions, as the chloromethoxy group may hydrolyze in humid conditions .

Advanced: Can this compound serve as an intermediate for synthesizing brominated analogs?

Yes. Bromination (e.g., NBS in CCl₄) replaces the chloromethoxy group with bromine, yielding 1-[2-(bromomethoxy)ethyl]-2-fluorobenzene. LC-MS monitoring ensures reaction completion without over-bromination .

Advanced: What mechanistic insights explain side-product formation during synthesis?

Common side products arise from:

  • Ether Cleavage : Acidic conditions hydrolyze the chloromethoxy group to methanol and HCl.
  • Ring Halogenation : Excess Cl₂ may add to the benzene ring. GC-MS and TLC tracking are critical for early detection .

Advanced: What safety protocols are essential given its toxicity profile?

  • In Vitro Use Only : The compound is not FDA-approved and is prohibited for in vivo studies.
  • Exposure Mitigation : Fume hoods, PPE (nitrile gloves), and waste neutralization (e.g., 10% NaHCO₃ for acid quenching) are mandatory .

Advanced: How can crystallography resolve conformational ambiguities in derivatives?

X-ray diffraction reveals:

  • Sofa Conformation : The ethoxy chain adopts a staggered conformation, minimizing steric clash with fluorine.
  • Intermolecular Interactions : Hydrogen bonds (e.g., O–H···O) stabilize crystal packing, relevant for material science applications .

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